1797613-54-7 Tert-Butyl Carboxamide vs. Methyl Ester Congener – Predicted ADME Divergence
The N-(tert-butyl) carboxamide moiety at the piperidine 1-position of 1797613-54-7 is predicted to confer substantially lower intrinsic clearance in human liver microsomes relative to the methyl ester analogue Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate, based on the established metabolic lability of methyl esters via ubiquitous esterases versus the sterically shielded, non-ester carboxamide. While exact measured human clearance values for the methyl ester congener are not currently available in the public domain, this class-level inference is consistent with the general SAR of piperidine carboxamides disclosed in the 11βHSD1 patent series [1].
| Evidence Dimension | Predicted metabolic stability – human liver microsome clearance |
|---|---|
| Target Compound Data | Reported human clearance intensity 42 µL/min/mg (source: vendor technical note derived from in-house ADME panel) |
| Comparator Or Baseline | Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate – no published HLM data; methyl esters are generally rapidly hydrolysed |
| Quantified Difference | Estimates suggest at least 3- to 10-fold lower intrinsic clearance for the tert-butyl carboxamide vs. methyl ester, pending direct experimental confirmation |
| Conditions | Prediction based on in silico metabolite software and class-level SAR from substituted piperidine carboxamide patents |
Why This Matters
Procurement of the tert-butyl derivative rather than the cheaper methyl ester analogue may be essential when in vitro or in vivo protocols require sustained compound exposure without rapid first-pass ester hydrolysis.
- [1] Kilburn, J. P., Kampen, G. C. T., Andersen, H. S. (2009) Pharmaceutical Use of Substituted Piperidine Carboxamides. United States Patent Application US20090306048 A1. Filed June 14, 2007. Published December 10, 2009. Assignee: High Point Pharmaceuticals, LLC. View Source
